molecular formula C9H9ClN2O B2447275 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1240381-94-5

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2447275
CAS No.: 1240381-94-5
M. Wt: 196.63
InChI Key: HGXFHMPBEFCECY-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable diketone.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with the diketone in the presence of a catalyst, such as acetic acid or a Lewis acid like aluminum chloride.

    Chlorination: The resulting quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.

    Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and methyl substitutions.

    6-chloroquinoxaline: A derivative with only the chlorine substitution at the 6th position.

    4-methylquinoxaline: A derivative with only the methyl substitution at the 4th position.

Uniqueness

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical and biological properties. These substitutions may enhance its stability, reactivity, and potential therapeutic applications compared to other quinoxaline derivatives.

Properties

IUPAC Name

6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFHMPBEFCECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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